![molecular formula C15H17N7OS B2501789 N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2,4-dimethylthiazole-5-carboxamide CAS No. 1206990-23-9](/img/structure/B2501789.png)
N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2,4-dimethylthiazole-5-carboxamide
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Overview
Description
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . Some hydrazine-coupled pyrazoles have been successfully synthesized, and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .
Molecular Structure Analysis
The molecular structure of pyrazole-bearing compounds is typically verified using techniques such as elemental microanalysis, FTIR, and 1H NMR .
Chemical Reactions Analysis
The chemical reactions involving pyrazole-bearing compounds can be complex and varied. The specific reactions would depend on the exact structure of the compound and the conditions under which the reactions occur .
Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazole-bearing compounds can vary widely depending on the specific compound. These properties can be determined using various analytical techniques .
Scientific Research Applications
- Compound 13, in particular, displayed superior antipromastigote activity (IC50 = 0.018), outperforming standard drugs like miltefosine and amphotericin B deoxycholate .
- Compounds 14 and 15 from the hydrazine-coupled pyrazole derivatives demonstrated significant inhibition against Plasmodium berghei, with 70.2% and 90.4% suppression, respectively .
- Future research could explore the neuroprotective effects of this compound, considering its structural similarity to other pyrazolines .
Antileishmanial Activity
Antimalarial Activity
Neuroprotective Properties
Kinase Inhibition
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a serine/threonine protein kinase that plays a crucial role in cell cycle regulation . It has been garnering considerable interest as a target to develop new cancer treatments and to ameliorate resistance to CDK4/6 inhibitors .
Mode of Action
The compound interacts with CDK2 in an ATP-competitive manner . It binds to the ATP-binding pocket of CDK2, inhibiting its kinase activity . This results in reduced phosphorylation of retinoblastoma at Thr821, leading to cell cycle arrest at the S and G2/M phases .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression. CDK2 is activated by binding to cyclin A or E and phosphorylation at its Thr160 residue by the CDK-activating kinase (CAK, i.e., CDK7-cyclin H-MAT1) . The activity of CDK2 is also negatively regulated by phosphorylation at its Thr14 and Tyr15 by Wee1/Myt1 as well as by binding to CDK inhibitory proteins such as the CDK-interacting protein (Cip)/kinase inhibitory protein (Kip) family members (i.e., p21 Cip1, p27 Kip1, and p57 Kip2) . Inhibition of CDK2 disrupts these pathways, leading to cell cycle arrest .
Pharmacokinetics
Similar compounds have been reported to have rapid clearance and low oral bioavailability due to metabolism in vivo
Result of Action
The inhibition of CDK2 by this compound leads to a reduction in the phosphorylation of retinoblastoma at Thr821, arresting cells at the S and G2/M phases . This compound also induces apoptosis . It has displayed sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines .
Safety and Hazards
properties
IUPAC Name |
2,4-dimethyl-N-[2-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N7OS/c1-10-14(24-11(2)21-10)15(23)17-6-5-16-12-8-13(19-9-18-12)22-7-3-4-20-22/h3-4,7-9H,5-6H2,1-2H3,(H,17,23)(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRGIWJXSBOLTMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NCCNC2=CC(=NC=N2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2,4-dimethylthiazole-5-carboxamide |
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